(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid
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Overview
Description
(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its significant biological activities. The unique bicyclic structure of this compound makes it an interesting subject for research in various fields, including drug discovery and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on the same synthetic routes used in laboratory settings but are scaled up to meet production demands. The use of ion-exchange resins and other advanced techniques ensures the efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure and biological activity.
Uniqueness
What sets (1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid apart is its specific stereochemistry and the presence of a carboxylic acid functional group. These features contribute to its unique reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
786577-75-1 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(1R)-8-methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-10-6-2-4-7(9(11)12)8(10)5-3-6/h2,4,6-8H,3,5H2,1H3,(H,11,12)/t6?,7?,8-/m1/s1 |
InChI Key |
BBBNTRDOFVZKBT-KAVNDROISA-N |
Isomeric SMILES |
CN1[C@@H]2CCC1C=CC2C(=O)O |
Canonical SMILES |
CN1C2CCC1C(C=C2)C(=O)O |
Origin of Product |
United States |
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